molecular formula C20H23N9O B2929046 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2379995-94-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2929046
CAS No.: 2379995-94-3
M. Wt: 405.466
InChI Key: LEPNEZQBCHFEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a purine derivative, and a piperidine moiety

Preparation Methods

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the purine derivative and the piperidine moiety. The final step involves the formation of the dihydropyridazinone ring. Industrial production methods may involve optimizing these steps to increase yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one include other pyrazole and purine derivatives. These compounds may share similar structural features but differ in their functional groups or the arrangement of atoms. The uniqueness of this compound lies in its specific combination of a pyrazole ring, a purine derivative, and a piperidine moiety, which may confer unique properties and activities .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O/c1-13-10-14(2)28(24-13)16-4-5-17(30)29(25-16)15-6-8-27(9-7-15)20-18-19(21-11-22-20)26(3)12-23-18/h4-5,10-12,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPNEZQBCHFEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC=NC5=C4N=CN5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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